2-Glyceryl capryl ether

Description

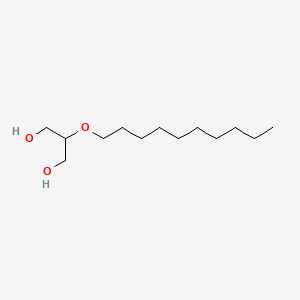

Structure

2D Structure

3D Structure

Properties

CAS No. |

17174-65-1 |

|---|---|

Molecular Formula |

C13H28O3 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

2-decoxypropane-1,3-diol |

InChI |

InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-13(11-14)12-15/h13-15H,2-12H2,1H3 |

InChI Key |

PNEISLXOVRTHDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Pathways for 2-Glyceryl Capryl Ether

Chemical synthesis provides several routes to this compound, primarily through esterification and etherification reactions. These pathways often require careful control of reaction conditions to achieve the desired product with high purity.

Esterification-based Approaches utilizing Caprylic Acid and Glycerol (B35011) Precursors

Esterification of glycerol with caprylic acid is a common method for producing glyceryl caprylates. While the primary product is an ester, this route is relevant as monoacylglycerols can be intermediates or used in subsequent reactions. The direct esterification of glycerol with caprylic acid can be catalyzed by various enzymes, such as immobilized lipases. For instance, the use of Lipozyme IM has been shown to effectively catalyze this reaction. The process typically involves reacting glycerol and caprylic acid under specific temperature and pressure conditions to facilitate the formation of monoglycerides (B3428702).

Key parameters in this process include the molar ratio of the reactants, temperature, and the use of a vacuum to remove water, which is a byproduct of the esterification reaction and can inhibit the forward reaction. For example, a high conversion of caprylic acid (over 95%) can be achieved in 8 hours.

Table 1: Representative Conditions for Esterification of Glycerol with Caprylic Acid

| Catalyst | Reactant Ratio (Caprylic Acid:Glycerol) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Lipozyme IM | 2:1 | 70 | 8 | >95 |

| Palatase® | 2:1 | 70 | 8 | Not specified |

| Solid Acid Catalyst | 3:1 | 120 | 4 | 98.7 |

This table is for illustrative purposes and specific outcomes may vary based on detailed experimental conditions.

Etherification Routes involving Octanol and Glycerin Condensation

The direct etherification of glycerol (glycerin) with octanol presents a more direct route to this compound. This reaction typically requires an acid catalyst to facilitate the condensation reaction, where a molecule of water is eliminated. Various solid acid catalysts, such as zeolites and sulfonic resins, have been investigated for the etherification of glycerol with different alcohols. For instance, zeolites like USY, H-Beta, and HZSM-5 have been used as catalysts for the etherification of glycerol with alcohols, including octanol. The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for achieving high conversion and selectivity towards the desired monoether. Generally, higher temperatures and an excess of the alcohol are employed to drive the reaction towards the products.

The Williamson ether synthesis is another classical method that can be adapted for this purpose. This involves the reaction of a glycerol-derived alkoxide with an octyl halide. However, this method can be less atom-economical and may require harsher reaction conditions.

Catalytic Considerations in Synthesis (e.g., Lipase Catalysis, Super-Acid Catalysis)

Lipase Catalysis: Lipases, particularly 1,3-specific lipases, are widely used in the synthesis of structured lipids, including mono- and diglycerides. In the context of this compound synthesis, lipases can be employed for the regioselective acylation of glycerol, primarily at the sn-1 and sn-3 positions, leaving the sn-2 position available for etherification in a subsequent step. This enzymatic approach offers high selectivity under mild reaction conditions, reducing the formation of byproducts. Lipases can catalyze not only esterification but also transesterification, alcoholysis, and acidolysis reactions. The choice of solvent and water activity are critical parameters in controlling the reaction equilibrium and enzyme activity.

Super-Acid Catalysis: Super-acids are acids with an acidity greater than that of 100% sulfuric acid. In the context of etherification, solid super-acid catalysts can offer high catalytic activity for the dehydration of alcohols to form ethers. For the synthesis of glyceryl ethers, catalysts such as sulfated zirconia and Nafion have been explored. These catalysts can promote the etherification of glycerol with alcohols at relatively lower temperatures compared to conventional solid acid catalysts. The high acidity of these materials facilitates the protonation of the alcohol's hydroxyl group, making it a good leaving group and thus promoting the nucleophilic attack by the other alcohol molecule. The reaction mechanism typically involves the formation of a carbocation intermediate.

Chemoenzymatic Synthesis Strategies for Glyceryl Ether Lipids

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve high selectivity and efficiency. A common strategy for the synthesis of 2-glyceryl ether lipids involves the regioselective protection of the primary hydroxyl groups (sn-1 and sn-3) of glycerol using an enzyme, followed by the chemical etherification of the unprotected secondary hydroxyl group (sn-2).

For example, lipases that are 1,3-specific can be used to selectively acylate the primary hydroxyl groups of glycerol with a suitable acyl donor. The resulting 1,3-diacyl-sn-glycerol can then be subjected to a chemical etherification reaction at the free sn-2 hydroxyl group. Finally, the acyl groups at the sn-1 and sn-3 positions can be removed by hydrolysis (either chemical or enzymatic) to yield the desired 2-O-alkyl-sn-glycerol. This approach allows for precise control over the final structure of the glyceryl ether lipid.

Another chemoenzymatic route involves the enzymatic resolution of a racemic mixture of a protected glycerol derivative to obtain a specific enantiomer, which can then be used in subsequent chemical steps to synthesize enantiomerically pure glyceryl ether lipids.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are driven by the need to modulate its physicochemical and biological properties for specific applications.

Structural Modification for Functional Modulation

Structural modifications of this compound can be performed at the free primary hydroxyl groups or by altering the length and functionality of the alkyl chain. These modifications can impact properties such as solubility, emulsifying ability, and interaction with biological systems.

Modification of Hydroxyl Groups: The primary hydroxyl groups at the sn-1 and sn-3 positions can be esterified with various fatty acids to create structured lipids with both ether and ester linkages. This can be achieved using lipase-catalyzed esterification, which allows for the selective introduction of different fatty acids. For instance, esterification with polyunsaturated fatty acids (PUFAs) can enhance the nutritional value of the resulting lipid.

Modification of the Alkyl Chain: The octyl chain at the sn-2 position can be modified to introduce different functional groups. For example, introducing double bonds or hydroxyl groups within the alkyl chain can alter the polarity and reactivity of the molecule. The synthesis of such derivatives would typically involve starting with a modified alcohol in the etherification step.

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including esters and ethers, with inversion of configuration. organic-chemistry.org This reaction could be employed to introduce specific functionalities at the hydroxyl groups of a protected glycerol backbone.

Table 2: Examples of Structural Modifications of Glyceryl Ethers and their Potential Functional Modulation

| Modification Site | Type of Modification | Potential Functional Modulation |

| sn-1 and sn-3 Hydroxyl Groups | Esterification with short-chain fatty acids | Increased water solubility |

| sn-1 and sn-3 Hydroxyl Groups | Esterification with long-chain unsaturated fatty acids | Enhanced nutritional properties, altered emulsifying properties |

| sn-2 Alkyl Chain | Introduction of a terminal azide or alkyne group | Enables click chemistry for conjugation to other molecules |

| sn-2 Alkyl Chain | Introduction of a fluorescent tag | Facilitates imaging and tracking in biological systems |

This table provides conceptual examples of how structural modifications could modulate function.

Polyglyceryl Esterification and Polyether Backbone Modification

Polyglyceryl Esterification

Polyglyceryl esterification of this compound involves the reaction of its free hydroxyl groups with fatty acids, resulting in the formation of esters. This process increases the lipophilicity of the molecule and can be used to create a diverse range of nonionic surfactants. While direct esterification of this compound is not extensively documented, the principles can be inferred from the well-established synthesis of polyglyceryl esters from polyglycerol and fatty acids. researchgate.net

A common industrial method for producing polyglyceryl esters is the direct esterification of polyglycerols with fatty acids in the presence of a catalyst at elevated temperatures. google.com This process, however, often yields a mixture of esters with varying degrees of esterification. google.com Enzymatic synthesis using lipases has emerged as a more selective alternative, often proceeding under milder conditions. nih.gov

In a typical synthesis of polyglyceryl esters, such as polyglyceryl-10 caprylates, polyglycerin-10 is reacted with varying molar ratios of caprylic acid. nih.gov The reaction is often catalyzed by a solid super-acid and conducted under vacuum at elevated temperatures to drive the reaction forward by removing the water produced. nih.gov The resulting products can range from monoesters to triesters, each with distinct properties. nih.gov The chemical and physical properties of these esters, such as their hydroxyl and saponification values, are dependent on the degree of esterification. nih.gov

Table 1: Chemical Properties of Polyglyceryl-10 Caprylates with Varying Degrees of Esterification nih.gov

| Compound | Feed Molar Ratio (Caprylic Acid/PG-10) | Hydroxyl Value (mg KOH/g) | Saponification Value (mg KOH/g) |

| Polyglyceryl-10 Monocaprylate | 1:1 | 550.8 | 65.2 |

| Polyglyceryl-10 Dicaprylate | 2:1 | 398.5 | 125.8 |

| Polyglyceryl-10 Tricaprylate | 3:1 | 295.1 | 170.3 |

This table is interactive. You can sort the columns by clicking on the headers.

The data illustrates that as the molar ratio of caprylic acid to polyglycerin-10 increases, the hydroxyl value decreases due to the consumption of hydroxyl groups, while the saponification value increases, indicating a higher degree of esterification. nih.gov

Polyether Backbone Modification

Modification of the polyether backbone of glyceryl ethers offers another avenue for creating novel derivatives with tailored properties. This can be achieved by extending the polyether chain or by introducing different functional groups. Polyglycerin, with its flexible polyether backbone and multiple hydroxyl groups, serves as a prime example of a molecule that can be extensively modified. nih.gov

One approach to modifying the polyether backbone is through the reaction of an alcohol with glycidol (B123203) in the presence of a catalyst. This process allows for the controlled addition of glycerol units, thereby extending the polyether chain and increasing the hydrophilicity of the resulting molecule. epo.orggoogle.com Various catalysts, including rare earth-based catalysts and aluminosilicates, have been shown to be effective in promoting this reaction. epo.orggoogle.com The average condensation degree of the resulting polyglyceryl ether derivative can be controlled by the reaction conditions. epo.org

Another method involves the self-condensation of glycerol to form oligoglycerols, which can then be etherified with alcohols. brillachem.com This process can lead to the formation of products with higher contents of oligomers, which can enhance properties such as water solubility. brillachem.com

While direct modification of the polyether backbone of a simple monoalkyl glyceryl ether like this compound is not as commonly described as the modification of polyglycerols, the fundamental chemical principles are applicable. The hydroxyl groups on the glycerol moiety of this compound could potentially serve as initiation sites for polymerization with monomers like glycidol to create more complex polyether structures.

Table 2: Research Findings on Polyglyceryl Ether Synthesis

| Starting Alcohol | Reaction Partner | Catalyst | Key Finding | Reference |

| Lauryl Alcohol | Glycidol | Aluminosilicate | Production of lauryl polyglyceryl ether with a controlled conversion rate of glycidol. | google.com |

| Mono Alcohol | Glycidol | Rare earth-based catalyst | Highly selective addition reaction of the alcohol and glycidol, enhancing the conversion rate of the alcohol. | epo.org |

| Alkyl Polyglycoside | Glycerol | Basic Catalyst | Formation of alkyl polyglycoside mono-, di-, and triglycerol ethers. | brillachem.com |

This table is interactive. You can sort the columns by clicking on the headers.

These findings demonstrate the versatility of synthetic methodologies for creating a wide array of polyglyceryl ether derivatives from various starting materials. The choice of catalyst and reaction conditions plays a crucial role in determining the final product composition and properties.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Glyceryl capryl ether. Specifically, ¹H NMR provides detailed information about the hydrogen atom environment within the molecule, confirming the ester linkage at the secondary position of the glycerol (B35011) backbone.

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct protons of the glycerol moiety and the octanoyl chain. The proton on the second carbon of the glycerol backbone (CH-O-C=O) typically appears as a multiplet around δ 4.1-4.3 ppm. The protons of the primary hydroxyl groups (-CH2OH) on the glycerol backbone also show distinct signals. The aliphatic protons of the capryl group appear in the upfield region of the spectrum, with the terminal methyl group (CH3) showing a triplet around δ 0.88 ppm and the various methylene (B1212753) groups (-CH2-) appearing as multiplets between δ 1.2 and 1.6 ppm. The methylene group adjacent to the carbonyl (C=O-CH2-) is typically observed at a downfield-shifted position around δ 2.3 ppm due to the deshielding effect of the carbonyl group.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | m (multiplet) | 1H | CH on glycerol backbone |

| ~3.65 | d (doublet) | 4H | CH₂ on glycerol backbone |

| ~2.35 | t (triplet) | 2H | α-CH₂ of capryl chain |

| ~1.62 | m (multiplet) | 2H | β-CH₂ of capryl chain |

| ~1.28 | m (multiplet) | 8H | (CH₂)₄ of capryl chain |

| ~0.88 | t (triplet) | 3H | CH₃ of capryl chain |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds.

Key characteristic peaks in the FTIR spectrum confirm the structure. A strong, broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the two hydroxyl groups. A sharp, intense peak around 1735-1745 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. The presence of C-O stretching vibrations, associated with both the ester and ether linkages of the glycerol backbone, can be seen in the fingerprint region between 1000 and 1300 cm⁻¹. Aliphatic C-H stretching vibrations from the capryl chain are observed as sharp peaks in the 2850-2960 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3500 | O-H stretch | Hydroxyl (-OH) |

| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1735-1745 | C=O stretch | Ester (-COO-) |

| 1000-1300 | C-O stretch | Ester, Alcohol |

Chromatographic Techniques for Compositional Analysis and Reaction Monitoring (e.g., Gas Chromatography)

Chromatographic methods, particularly Gas Chromatography (GC), are vital for assessing the purity of this compound and for monitoring its synthesis. scielo.br GC separates compounds based on their volatility and interaction with a stationary phase, allowing for the quantification of the desired product as well as any reactants or byproducts. scielo.br

In the context of synthesizing this compound via the esterification of glycerol and caprylic acid, GC can effectively monitor the reaction's progress. athensjournals.gr Samples taken over time can be analyzed to measure the decrease in reactants and the increase in the 2-monoglyceride product. This technique can also separate and identify isomers (e.g., 1-Glyceryl capryl ether) and byproducts such as diglycerides and triglycerides, which is crucial for optimizing reaction conditions to maximize the yield of the target compound. nih.gov For GC analysis, the hydroxyl groups of the glyceryl ethers are often derivatized to increase their volatility and thermal stability. scielo.br

Physicochemical Parameter Determination through Titrimetric Methods (e.g., Acid Value)

Titrimetric methods are employed to determine key physicochemical parameters, such as the acid value, which is a critical quality control metric. The acid value is defined as the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize the free fatty acids in one gram of a chemical substance. fssai.gov.in

In the case of this compound, the acid value indicates the amount of residual free caprylic acid from the synthesis process or resulting from hydrolysis during storage. athensjournals.gr The determination involves dissolving a weighed sample in a suitable solvent mixture (e.g., ethanol (B145695) and ether) and titrating it with a standardized solution of potassium hydroxide using a pH indicator or a potentiometer to detect the endpoint. mfd.org.mk A low acid value is indicative of high purity and stability. This method is essential for ensuring the quality of the final product and is widely used in industrial settings. athensjournals.grfssai.gov.in

Dynamic Light Scattering (DLS) for Colloidal System Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or molecules in a solution. nih.govmaterials-talks.com Given the amphiphilic nature of this compound, it can act as a surfactant, forming micelles or stabilizing emulsions. DLS is an ideal tool for characterizing these colloidal systems.

The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles. materials-talks.com From these fluctuations, the diffusion coefficient of the particles can be calculated, which is then related to the hydrodynamic radius via the Stokes-Einstein equation. pmda.go.jp DLS can provide valuable information on the average particle size (e.g., micelle diameter), the polydispersity index (a measure of the width of the size distribution), and the stability of the colloidal dispersion over time. researchgate.netmdpi.com

Colloidal Science and Interfacial Phenomena

Self-Assembly Behavior in Aqueous Systems (e.g., Nanoparticle and Micelle Formation)

As an amphiphilic molecule, 2-Glyceryl capryl ether possesses both a hydrophilic glycerol (B35011) head and a hydrophobic capryl tail. This dual nature drives its self-assembly in aqueous solutions. When the concentration of this compound reaches a critical point, known as the critical micelle concentration (CMC), the individual molecules (unimers) begin to aggregate spontaneously to form organized structures such as micelles and nanoparticles. This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic tails and water molecules.

In these aggregates, the hydrophobic tails are sequestered in the core, away from the aqueous phase, while the hydrophilic glycerol heads form a shell that interacts with the surrounding water. The formation of these structures is a key characteristic of surfactants and is fundamental to many of their applications.

Table 1: Self-Assembly Characteristics of Polyglyceryl-10 Monocaprylate in Aqueous Solution

| Concentration (wt%) | Appearance | Particle Diameter (nm) | Particle Size Distribution |

| 2.5 | Transparent | ~100 | Narrow (~0.1) |

| 5 | Transparent | ~100 | Narrow (~0.1) |

| 2.5 - 10 | Transparent | - | - |

This table is based on data for a related compound and illustrates the self-assembly behavior of polyglyceryl esters.

Investigation of Molecular Structure Influence on Interfacial Tension Reduction and Surfactant Properties

The molecular structure of this compound is intrinsically linked to its efficacy as a surfactant. The presence of the glycerol backbone and the eight-carbon capryl chain allows it to position itself at the interface between two immiscible phases, such as oil and water. By doing so, it disrupts the cohesive forces between the molecules of each phase, leading to a reduction in interfacial tension.

The efficiency of a surfactant in reducing interfacial tension is a critical measure of its performance. While specific quantitative data for the interfacial tension reduction by this compound is not extensively documented in the available literature, its role as a co-emulsifier in various formulations underscores its surface-active properties. researchgate.net The reduction of interfacial tension is the primary mechanism by which surfactants facilitate the mixing of oil and water, leading to the formation of emulsions.

The amphiphilic nature of this compound, with its distinct hydrophilic and lipophilic domains, allows it to act as a bridge between oil and water phases, thereby lowering the energy required to create a larger interfacial area. This property is fundamental to its function in stabilizing emulsions.

Emulsification Mechanisms and Phase Behavior in Complex Formulations

This compound is widely utilized as a co-emulsifier, particularly in the stabilization of oil-in-water (O/W) emulsions. researchgate.net Its amphiphilic structure enables it to lower the surface tension between the oil and water phases, which is a critical step in the emulsification process. In complex formulations, it works synergistically with other emulsifiers to create stable and finely dispersed systems.

The phase behavior of systems containing this compound, oil, and water can be complex and is often represented by ternary phase diagrams. These diagrams map the different phases that exist at various compositions of the three components. For instance, a study on the related compound glycerol monocaprylocaprate in combination with PEG-35 castor oil and water revealed distinct regions of microemulsion, emulsion, and gel phases. researchgate.net In this system, a clear liquid solution, indicative of a water-in-oil (w/o) microemulsion at low water content and an oil-in-water (o/w) microemulsion at high water content, was observed at all compositions of lipid/surfactant containing up to 15% water. researchgate.net

The addition of a co-surfactant can significantly influence the phase behavior. Research on systems containing mono-esters of medium-chain fatty acids, such as propylene (B89431) glycol monocaprylate, has shown that combining them with di- or tri-esters can dramatically reduce gel phases and expand the microemulsion regions. semanticscholar.org This suggests that the interplay between different lipidic components is crucial in determining the final structure and stability of the formulation.

Table 2: Phase Behavior of a Glycerol Monocaprylocaprate/PEG-35 Castor Oil/Water System

| Water Content (%) | Lipid/Surfactant Composition | Observed Phase |

| Up to 15% | All compositions | Clear Liquid Solution (Microemulsion) |

| > 15% | Varies | Emulsion, Gel |

This table is based on data for a similar monoglyceride system and provides insight into the potential phase behavior of systems containing this compound.

Solubilization Capacity and Microemulsion Formation Research

The micelles and nanoparticles formed by this compound in aqueous solutions can act as nanocarriers to solubilize poorly water-soluble substances. The hydrophobic core of these aggregates provides a favorable environment for lipophilic molecules, effectively increasing their solubility in the aqueous medium. This property is of great importance in pharmaceutical and cosmetic formulations, where the delivery of hydrophobic active ingredients is often a challenge.

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant. This compound can play a crucial role in the formation of these systems. Studies have shown that the formation and stability of microemulsions are highly dependent on the properties of the oil, surfactant, and co-surfactant, as well as their relative proportions.

For instance, research on microemulsions based on PEG-8 caprylic/capric glycerides has demonstrated that the efficiency of microemulsion formation is influenced by the molecular volume of the oil phase. nih.gov Lower molecular volume fatty acid esters were found to be more readily incorporated into microemulsions. nih.gov The choice of co-surfactant also plays a significant role, with some co-surfactants enhancing the solubilization of both oil and water phases. nih.gov While specific solubilization capacity data for this compound is limited, its structural similarity to other effective solubilizing agents suggests its potential in this application. The ability to form stable microemulsions makes this compound a valuable component in the development of advanced delivery systems.

Biological Interaction Mechanisms and Mechanistic Elucidation

Antimicrobial Action Pathways

2-Glyceryl capryl ether, also known as monocaprylin (B12243), demonstrates a broad spectrum of antimicrobial activity. nih.govasm.org Its effectiveness stems from several mechanisms that target microbial cells.

Mechanisms of Cellular Membrane Disruption and Permeabilization

The primary antimicrobial action of this compound is the disruption of the cellular membrane. nih.govasm.orgasm.org As an amphipathic molecule, it integrates into the lipid bilayer of microbial membranes, leading to destabilization and increased permeability. nih.govasm.org This disruption causes the leakage of essential intracellular components, such as ions and nucleic acids, ultimately leading to cell death. nih.govelsevierpure.comresearchgate.net

Studies using atomic force microscopy have shown that treatment with monocaprylate results in visible changes to the cell structure, including the appearance of small indentations in Escherichia coli and a rougher surface on Zygosaccharomyces bailii. nih.gov Furthermore, experiments measuring the release of calcein (B42510) from membrane vesicles have confirmed that monocaprylate induces membrane leakage. nih.govasm.orgresearchgate.net The interaction of monocaprylin with the cell membrane leads to a rapid change in permeability and integrity, a decline in membrane potential, and subsequent cell lysis. nih.govelsevierpure.comresearchgate.net

The effectiveness of this disruption can be influenced by the composition and fluidity of the microbial membrane. nih.gov Monocaprylate has been observed to integrate into the liquid disordered phase of the membrane, increasing its fluidity and the number of phase boundary defects. nih.govresearchgate.net

| Microorganism | Observed Effect of this compound | Reference |

| Escherichia coli | Appearance of small indentations on the cell surface, increased membrane permeability, leakage of nucleic acids and proteins, cell lysis. | nih.govnih.govelsevierpure.comresearchgate.net |

| Staphylococcus aureus | Diffusion across the cell wall, collapse of the cell membrane, disturbance of intracellular contents. | nih.govelsevierpure.comresearchgate.net |

| Zygosaccharomyces bailii | Roughening of the cell surface. | nih.gov |

Influence on Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. nih.govmdpi.comfrontiersin.org Inhibition of QS pathways is a promising strategy to control bacterial infections without directly killing the bacteria, which may reduce the development of antibiotic resistance. nih.gov While the direct effect of this compound on specific QS systems is an area of ongoing research, its ability to disrupt the bacterial membrane can indirectly interfere with these signaling pathways. By altering membrane integrity, the transport and reception of QS signal molecules, known as autoinducers, can be hindered. nih.gov

Exploration of Potential Enzyme Inhibition in Microbial Systems

In addition to membrane disruption, it is hypothesized that this compound may exert its antimicrobial effects through the inhibition of essential microbial enzymes. The lipophilic nature of the molecule could allow it to interact with and disrupt the function of enzymes involved in critical metabolic pathways. However, this remains a less-explored mechanism compared to its well-documented effects on the cell membrane.

Structure-Activity Relationship Studies for Antimicrobial Efficacy

The antimicrobial effectiveness of monoglycerides (B3428702) like this compound is closely tied to their chemical structure. nih.gov Key factors influencing their activity include:

Acyl Chain Length: Medium-chain fatty acids, such as the caprylic acid (C8) in this compound, generally exhibit potent antimicrobial activity. nih.gov

Esterification: The esterification of a fatty acid to a monoglyceride significantly enhances its antimicrobial properties compared to the free fatty acid. nih.govproviron.com

Studies have shown that monoglycerides are among the most potent classes of fatty acid derivatives against bacteria like Staphylococcus aureus. nih.gov

Interaction with Biological Membranes and Model Lipid Bilayers

The interaction of this compound with membranes has been studied using model lipid bilayers, which mimic the composition of bacterial membranes. nih.gov These studies have provided detailed insights into the mechanism of membrane disruption.

Using techniques like atomic force microscopy and quartz crystal microbalance with dissipation monitoring, researchers have visualized the integration of monocaprylate into supported lipid bilayers. nih.gov It has been shown that monocaprylate preferentially incorporates into the liquid disordered phase of the membrane, leading to an increase in mass and hydration of the membrane. nih.govresearchgate.net This integration destabilizes the membrane, increasing its fluidity and permeability. nih.gov The process is concentration-dependent, with permeabilization occurring above a certain threshold concentration of monocaprylate. nih.govasm.orgresearchgate.net The specific lipid composition of the membrane, including the presence of lipids like cardiolipin, can influence the nature of this interaction. nih.govasm.org

Integration and Perturbation within Glycerolipid Metabolic Pathways

Once it crosses the cell membrane, this compound can be integrated into the cell's glycerolipid metabolic pathways. nih.govnih.gov As a monoglyceride, it can be acted upon by cellular lipases, releasing caprylic acid and glycerol (B35011). Caprylic acid can then enter fatty acid metabolism pathways. nih.gov

The introduction of exogenous this compound can perturb the normal balance of lipid metabolism. nih.govmdpi.com This can affect processes such as the synthesis of triglycerides and phospholipids, and the formation of lipid droplets. nih.govmdpi.com The precise effects on these pathways are complex and can depend on the specific cell type and metabolic state.

Environmental Research and Biotransformation

Biodegradation Pathways and Environmental Fate

Limited direct information exists regarding the specific biodegradation pathways of 2-Glyceryl capryl ether. However, the broader class of alkyl glyceryl ethers is generally considered to be readily biodegradable. This suggests that this compound is unlikely to persist in the environment. The biodegradation of similar ether compounds often involves the cleavage of the ether linkage by microorganisms, followed by the further degradation of the resulting alcohol and glycerol (B35011) moieties.

The environmental fate of a substance is governed by its potential for persistence, bioaccumulation, and long-range transport. For the group of epoxides and glycidyl (B131873) ethers, which share structural similarities with this compound, the potential for causing ecological harm is considered low due to their rapid degradation in the environment canada.cacanada.ca.

Table 1: General Environmental Fate Characteristics of Alkyl Glyceryl Ethers

| Property | General Finding for Alkyl Glyceryl Ethers | Source |

| Persistence | Unlikely to persist in the environment due to ready biodegradation. | canada.ca |

| Bioaccumulation | Not expected to bioaccumulate in living organisms. | biosynth.com |

| Long-Range Transport | Low potential for long-range environmental transport. | canada.ca |

Ecotoxicological Assessment Methodologies and Analysis of Environmental Impact in Aquatic Ecosystems

For a related compound, octyl decyl glycidyl ether, it is noted that the substance is not considered toxic when it enters the environment because it does not bioaccumulate biosynth.com. This suggests a similar low level of concern for other short-chain alkyl glycidyl ethers.

Table 2: Summary of Ecotoxicological Profile for Related Glycidyl Ethers

| Endpoint | Finding for Glycidyl Ethers | Source |

| Aquatic Toxicity | Unlikely to be causing ecological harm at expected environmental concentrations. | canada.cacanada.ca |

| Bioaccumulation Potential | Low potential for bioaccumulation. | biosynth.com |

| Genetic Defects | Some glycidyl ethers are suspected of causing genetic defects, though this is primarily a human health concern. | canada.ca |

Transport and Distribution Mechanisms in Environmental Compartments

The transport and distribution of this compound in the environment will be influenced by its physicochemical properties, such as its water solubility, vapor pressure, and partitioning behavior between different environmental compartments like water, soil, and air. As a substance with both hydrophilic (glycerol) and lipophilic (capryl ether) components, it will exhibit surfactant-like properties, influencing its distribution.

Substances like glycidyl ethers generally have low vapor pressures, which limits their transport in the atmosphere cdc.gov. In aquatic environments, their transport will be governed by water currents and their tendency to partition to sediment and organic matter. The exposure potential for related substances like allyl glycidyl ether (AGE) and butyl caryophyllene (B1175711) oxide (BCPO) has been classified as low canada.ca. Due to its expected rapid degradation, the long-range transport of this compound is anticipated to be minimal canada.ca.

Computational and Theoretical Studies

Molecular Dynamics Simulations of Compound-Membrane Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational biology, providing a virtual microscope to observe how molecules like 2-Glyceryl capryl ether interact with cell membranes. vtt.fi These simulations model the movement and interactions of atoms and molecules over time, offering insights into the mechanisms by which this compound exerts its effects, such as enhancing skin penetration or disrupting microbial membranes. vtt.finih.gov

Research using MD simulations indicates that amphiphilic molecules like this compound insert themselves into the lipid bilayer of cell membranes. nih.gov The simulation data reveal how the molecule orients itself at the lipid-water interface, with its hydrophilic glycerol (B35011) headgroup interacting with the aqueous environment and the polar heads of phospholipids, while its lipophilic capryl tail penetrates the hydrophobic core of the membrane. mdpi.comnih.gov

These simulations can quantify the effects of this compound on membrane properties. Key parameters analyzed include:

Area per Lipid: The insertion of the compound can increase the average area per lipid, indicating a fluidizing effect on the membrane.

Bilayer Thickness: The presence of this compound can cause localized thinning or disordering of the membrane structure. nih.gov

Order Parameters: Simulations can calculate the order parameter of the lipid acyl chains, providing a measure of membrane fluidity. A decrease in the order parameter suggests that this compound disrupts the tight packing of the lipid tails.

Coarse-grained MD simulations, which simplify molecular representations to study longer timescale events, have been effectively used to predict the orientation and insertion depth of molecules into a lipid bilayer. nih.gov These studies show that the extent of membrane disruption often correlates with the biological activity of the compound. For instance, the ability to perturb the membrane structure is linked to the antimicrobial mechanism of monocaprylin (B12243), which involves increasing membrane permeability and causing leakage of cellular contents. nih.gov

| Compound Class | Typical Orientation | Primary Interaction Site | Effect on Bilayer Thickness | Effect on Lipid Order |

|---|---|---|---|---|

| Glycerol Monoethers | Glycerol head at interface, alkyl tail in core | Phospholipid headgroup region and upper acyl chain region | Localized thinning | Decrease (Fluidization) |

| Fatty Acids (e.g., Caprylic Acid) | Carboxyl group at interface, tail in core | Phospholipid headgroup region | Minor thinning | Decrease (Fluidization) |

| Alkanols | Hydroxyl group at interface, tail in core | Upper acyl chain region | Minor thinning | Decrease (Fluidization) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov For this compound, QSAR models are primarily developed to predict its efficacy as a skin permeation enhancer and as an antimicrobial agent. nih.gov

QSAR studies for skin permeation typically use a set of molecules, including this compound and related compounds, to build a mathematical model. core.ac.uk This model links physicochemical descriptors of the molecules to their experimentally measured ability to enhance drug penetration through the skin. nih.govmdpi.com

Key molecular descriptors used in these QSAR models often include:

LogP (Octanol-Water Partition Coefficient): Represents the lipophilicity of the molecule. An optimal LogP is crucial for partitioning into the stratum corneum.

Molecular Weight (MW): Relates to the size of the molecule, which affects its diffusion rate through the skin's lipid matrix. core.ac.uk

Polar Surface Area (PSA): Quantifies the polar regions of the molecule, influencing its hydrogen bonding capacity and interaction with polar headgroups of skin lipids.

Hydrogen Bond Donors/Acceptors: The number of these sites affects interactions within the complex lipid environment of the skin.

A general QSAR model for skin permeation might take the form: Log(Permeability) = c1LogP - c2MW + c3*PSA + constant

In the context of antimicrobial activity, QSAR models can predict the Minimum Inhibitory Concentration (MIC) against various microorganisms. nih.govthescipub.comjostchemical.com For compounds like monocaprylin, lipophilicity (LogP) and molecular size are critical descriptors. The models often show that the antimicrobial efficacy is highly dependent on the alkyl chain length, with capryl (C8) derivatives frequently exhibiting potent activity. nih.gov

| Compound | Molecular Weight (g/mol) | Calculated LogP | Polar Surface Area (Ų) | Predicted Activity |

|---|---|---|---|---|

| This compound | 232.36 | ~2.5 - 3.0 | ~60 - 70 | Antimicrobial, Permeation Enhancer |

| 1-Monocaprylin | 174.23 | ~2.6 | 57.5 | Antimicrobial, Permeation Enhancer |

| Glycerol | 92.09 | -1.76 | 60.7 | Low |

| Caprylic Acid | 144.21 | 3.05 | 37.3 | Antimicrobial |

In Silico Approaches for Synthetic Route Optimization and Reaction Pathway Analysis

In silico tools are increasingly used to design and optimize synthetic routes for chemical compounds, including this compound. These computational approaches aim to identify the most efficient, cost-effective, and environmentally benign pathways for synthesis. nih.gov

Computer-Assisted Synthesis Planning (CASP) programs utilize retrosynthetic analysis, a concept pioneered in the 1960s, to work backward from the target molecule to identify potential starting materials and reaction steps. researchgate.netfrontiersin.org For a molecule like this compound, a retrosynthetic approach would identify key disconnections, such as the ether linkage, suggesting precursors like glycerol or a protected glycerol derivative and an octyl-containing reactant.

Modern in silico methods leverage machine learning and large reaction databases to predict reaction outcomes, suggest optimal catalysts, and identify potential byproducts. nih.govfrontiersin.org For the synthesis of glyceryl ethers, computational tools can help analyze different catalytic systems (e.g., acid or base catalysis) and reaction conditions to maximize yield and regioselectivity (i.e., favoring the 2-position over the 1-position). researchgate.netresearchgate.net

Reaction pathway analysis involves using quantum chemistry methods to model the transition states and intermediates of a proposed reaction. acs.org This provides detailed mechanistic insights and helps in calculating activation energies, which are crucial for predicting reaction rates. acs.orgethz.ch For the etherification of glycerol, these models can compare the energetic favorability of different pathways, such as the direct reaction with an alkyl halide versus a Williamson ether synthesis approach, guiding the selection of the most efficient synthetic strategy. mdpi.comrsc.org

| Synthetic Pathway | Key Reactants | Typical Catalyst | Parameters for Optimization | Potential Byproducts |

|---|---|---|---|---|

| Williamson Ether Synthesis | Glycerol, Alkyl Halide | Strong Base (e.g., NaH) | Solvent, Temperature, Stoichiometry | Di- and tri-ethers, Elimination products |

| Direct Etherification | Glycerol, Alcohol | Acid Catalyst (e.g., H₂SO₄) | Temperature, Catalyst loading, Water removal | Di- and tri-ethers, Polymers |

| Glycidol (B123203) Ring-Opening | Glycidol, Alcohol | Acid or Base Catalyst | Catalyst type, Temperature | Isomeric products (1- vs. 2-ether) |

| Reductive Alkylation | Glycerol, Carboxylic Acid | Hydrogenation Catalyst (e.g., Pd/C) | Pressure, Temperature, Catalyst | Over-reduction products |

Emerging Research Directions and Future Perspectives

Development of Novel Derivatized Forms with Tailored Interfacial and Biological Properties

Research is moving towards the synthesis of novel derivatives of 2-Glyceryl capryl ether to create molecules with precisely tailored properties. By chemically modifying the glycerol (B35011) backbone or the caprylic acid chain, scientists aim to modulate the compound's Hydrophilic-Lipophilic Balance (HLB), melting point, and biological activity. Potential modifications could include ether linkages, PEGylation, or esterification with other functional groups. The objective is to enhance its performance as an emulsifier, solubilizer, or antimicrobial agent for specific, high-value applications in pharmaceuticals, cosmetics, and functional foods. The structure-activity relationship of these new derivatives will be a key area of investigation to optimize their interfacial behavior and biological efficacy.

Advanced Formulation Strategies Utilizing this compound's Unique Characteristics

The role of this compound as a functional excipient is a significant area of research, particularly in the pharmaceutical field for improving the delivery of poorly water-soluble drugs. nih.gov Advanced formulation strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS) are being explored. nih.govnih.govsphinxsai.com In these systems, this compound, in combination with oils and other surfactants, forms an isotropic mixture that spontaneously creates a fine oil-in-water micro- or nano-emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. nih.govnih.gov This process can significantly enhance the dissolution and oral bioavailability of lipophilic drugs. nih.govnih.gov Researchers are optimizing these formulations by studying the phase behavior and droplet size of the resulting emulsions to ensure stability and efficacy. nih.gov

Table 1: Illustrative Components of a Self-Emulsifying Drug Delivery System (SEDDS)

| Component | Example Substance | Function |

| Oil Phase | Caprylic/Capric Triglyceride | Solvent for the lipophilic drug |

| Surfactant | This compound | Forms the emulsion interface, reduces interfacial tension |

| Co-surfactant | Ethanol (B145695) | Improves drug solubility and self-emulsification |

| Drug | Poorly soluble API (e.g., Rebamipide) | Active Pharmaceutical Ingredient |

Deeper Elucidation of Biochemical Signaling and Metabolic Interventions at the Molecular Level

The primary biochemical mechanism of this compound, particularly its antimicrobial action, involves the disruption of microbial cell membranes. The compound integrates into the lipid bilayer, which increases membrane fluidity and creates defects at phase boundaries. nih.gov This destabilization leads to increased permeability and, ultimately, cell lysis.

Future research aims to provide a more detailed understanding of these interactions at a molecular level. Studies are investigating how the compound's structure influences its affinity for different types of microbial membranes, which could explain its broad-spectrum activity. nih.gov Furthermore, its metabolic fate is under investigation. It is understood that this compound can be hydrolyzed by intestinal lipases into caprylic acid and glycerol. nih.gov As a derivative of medium-chain fatty acids (MCFAs), it has the potential to modulate gut microbiota and increase the production of beneficial short-chain fatty acids (SCFAs). nih.gov Elucidating these pathways could open new avenues for its use in influencing metabolic health and managing gut dysbiosis.

Sustainable Production Methodologies and Utilization of Bio-based Feedstocks

A key focus of emerging research is the development of green and sustainable methods for synthesizing this compound. A promising approach is the use of biocatalysis, specifically employing immobilized lipases for the esterification of glycerol and caprylic acid. researchgate.netresearchgate.net Lipases, such as those from Rhizomucor miehei, offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. researchgate.netresearchgate.net

This strategy aligns with the principles of a circular bio-economy by utilizing glycerol, a surplus by-product from the biodiesel industry, as a primary feedstock. researchgate.net Researchers are optimizing reaction parameters to maximize the yield of the desired 2-monoglyceride isomer. researchgate.netresearchgate.net Another innovative and sustainable approach involves using ionic liquids as both a solvent and a catalyst, which allows for a homogenous reaction at high temperatures and simple phase separation for product recovery upon cooling. researchgate.net

Table 2: Research Findings on Enzymatic Synthesis of Monocaprylin (B12243)

| Parameter | Condition/Finding | Reference |

| Biocatalyst | Immobilized lipase from Rhizomucor miehei (Lipozyme RM IM) | researchgate.netresearchgate.net |

| Reactants | Glycerol and Caprylic Acid | researchgate.netresearchgate.net |

| Feedstock Source | Glycerol as a biodiesel by-product | researchgate.net |

| Optimal Temperature | 30°C - 50°C | researchgate.netresearchgate.net |

| Optimal Molar Ratio (CA:G) | 1:1 | researchgate.net |

| Achieved Yield (Monocaprylin) | Up to 49% in batch mode | researchgate.net |

| Novel Method | Temperature-responsive esterification using ionic liquids | researchgate.net |

Integration with Nanotechnology for Advanced Material Design and Functionalization

The surfactant properties of this compound make it an ideal candidate for integration with nanotechnology. mdpi.com Research is underway to use it in the formulation of various nanocarriers, such as nano-emulsions, liposomes, and solid lipid nanoparticles (SLNs). mdpi.com In these applications, it can act as a stabilizer for the nanoparticle structure, preventing aggregation and controlling the release of encapsulated active compounds. mdpi.com

The development of nanotechnology formulations containing antimicrobial lipids is a particularly active area. mdpi.com By incorporating this compound into these systems, it is possible to create next-generation antibacterial solutions with enhanced efficacy. mdpi.com The nano-formulations can improve the delivery of the antimicrobial agent to the target site and potentially overcome bacterial resistance mechanisms. nih.gov Future work will focus on designing functionalized nanomaterials where this compound serves not just as a structural component but also as an active ingredient.

Q & A

Basic: What are the structural characteristics of 2-glyceryl capryl ether, and how are they experimentally confirmed?

Answer:

this compound is a monoacylglycerol derivative with a capryl (C8) fatty acid chain esterified at the 2-position of the glycerol backbone. Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR): Distinguishes between 1(3)- and 2-glyceryl isomers by analyzing proton shifts in the glycerol moiety. For example, the 2-glyceryl isomer shows distinct splitting patterns in the glycerol protons .

- Mass Spectrometry (MS): Identifies molecular ion peaks and fragmentation patterns. High-resolution MS can confirm the molecular formula (e.g., C11H22O4) and rule out impurities .

- Chromatographic Techniques: Reverse-phase HPLC separates isomers, with retention times validated against synthetic standards .

Basic: What laboratory synthesis methods are effective for this compound?

Answer:

Synthesis typically involves:

- Catalytic Acetalisation: Reacting capryl alcohol with glycerol using acid catalysts (e.g., p-toluenesulfonic acid) under controlled temperatures (80–120°C). Reaction progress is monitored via thin-layer chromatography (TLC) .

- Enzymatic Esterification: Lipases (e.g., Candida antarctica lipase B) selectively esterify the 2-position of glycerol in solvent-free systems, though yields depend on water activity and temperature optimization .

- Purification: Column chromatography (silica gel, chloroform/methanol gradients) isolates the 2-glyceryl isomer from 1(3)-isomers .

Basic: How should researchers assess the stability of this compound under varying conditions?

Answer:

- Thermal Stability: Conduct accelerated stability testing (40–60°C) over 4–8 weeks, analyzing degradation products via GC-MS. Hydrolysis at the 2-position is minimal compared to 1(3)-isomers .

- Oxidative Stability: Use radical scavengers (e.g., BHT) in lipid peroxidation assays. Monitor peroxide formation with iodometric titration or UV-Vis spectroscopy .

- pH Sensitivity: Incubate in buffers (pH 3–9) and quantify intact compound via HPLC. 2-Glyceryl ethers show resistance to alkaline hydrolysis compared to esters .

Advanced: How to resolve contradictions in enzymatic hydrolysis data between this compound and its isomers?

Answer: Contradictions often arise from isomer impurities or enzyme specificity. Researchers should:

- Verify Isomeric Purity: Use chiral HPLC or NMR to confirm >98% 2-glyceryl content. Commercial 2-AG, for instance, often contains 1(3)-isomers that hydrolyze rapidly, skewing results .

- Select Enzymes with Known Specificity: For example, LYPLA2 hydrolyzes 1(3)-glyceryl esters but not the 2-isomer. Use enzyme inhibition assays (e.g., methyl arachidonyl fluorophosphonate for serine hydrolases) to confirm activity .

- Control Experimental Conditions: Maintain strict temperature (37°C) and pH (7.4) to mimic physiological environments .

Advanced: What advanced techniques resolve isomeric purity challenges in this compound samples?

Answer:

- Chiral Stationary Phase HPLC: Columns like Chiralpak IG-U separate 1(3)- and 2-glyceryl isomers with baseline resolution. Validate with synthetic standards .

- Isotope Dilution Assays: Use deuterated internal standards (e.g., d8-2-glyceryl capryl ether) for precise quantification via LC-MS/MS .

- Enzymatic Digestion: Incubate samples with LYPLA2 to hydrolyze 1(3)-isomers selectively, leaving the 2-glyceryl form intact for quantification .

Advanced: What in vitro models are suitable for toxicological profiling of this compound?

Answer:

- Dermal Penetration: Use human skin explants in Franz diffusion cells. Measure capryl ether in receptor fluid (HPLC-MS) after 24-hour exposure. Recovery rates <1% suggest low absorption .

- Cytotoxicity Assays: Treat HaCaT keratinocytes with 0.1–100 µM this compound for 48 hours. Assess viability via MTT assay and apoptosis markers (caspase-3/7) .

- Endocrine Disruption Screening: Use ER-CALUX or AR-EcoScreen assays to evaluate estrogenic/androgenic activity. Address data gaps via transcriptomics (RNA-seq) for pathway analysis .

Methodological Notes

- Literature Review: Use Google Scholar with advanced operators (e.g., "this compound" AND (synthesis OR stability)) and track citations to identify seminal papers .

- Ethical Reporting: Disclose limitations (e.g., isomer purity, enzyme specificity) and propose follow-up studies (e.g., in vivo pharmacokinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.